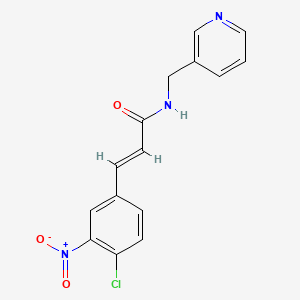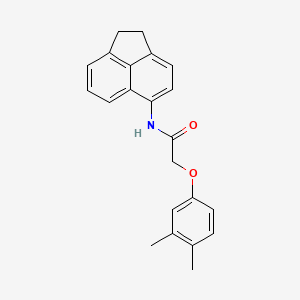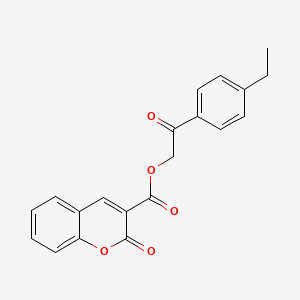
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNPA is a yellow crystalline compound that is soluble in organic solvents and is commonly used in laboratory experiments as a reagent.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This results in the enhancement of cognitive function and memory retention.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in laboratory experiments is its high purity and stability, which makes it a reliable reagent for various applications. However, the limitations of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide include its toxicity and potential hazards associated with its handling and storage.
Orientations Futures
There are several potential future directions for the research and development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. One of the areas of focus is the development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the anti-tumor and anti-inflammatory activities of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, which could lead to the development of new cancer therapies and anti-inflammatory drugs. Additionally, the antioxidant properties of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide could be explored further for the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its inhibitory activity against acetylcholinesterase and its potential use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide also exhibits various biochemical and physiological effects, which make it a potential candidate for the treatment of other diseases such as cancer, inflammation, and oxidative stress-related disorders.
Méthodes De Synthèse
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzaldehyde with pyridine-3-methanol, followed by acylation with acryloyl chloride. The resulting product is purified through recrystallization to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide.
Applications De Recherche Scientifique
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. This makes 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-13-5-3-11(8-14(13)19(21)22)4-6-15(20)18-10-12-2-1-7-17-9-12/h1-9H,10H2,(H,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHZFNKFBBGER-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)


![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)